2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal
Description
2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal is a structurally unique aldehyde featuring a bicyclo[1.1.1]pentane moiety fused to a 2-methylpropanal backbone. The bicyclo[1.1.1]pentane group is a highly strained hydrocarbon bridge, conferring rigidity and distinct steric/electronic properties.
Structure
3D Structure
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)-2-methylpropanal |
InChI |
InChI=1S/C9H14O/c1-8(2,6-10)9-3-7(4-9)5-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
WWHUWFTUYDWMFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C12CC(C1)C2 |
Origin of Product |
United States |
Preparation Methods
Grignard Addition to BCP Ketones
BCP ketones, accessible through Fe(Pc)-catalyzed acylation of propellane, undergo nucleophilic addition with methylmagnesium bromide. For example:
$$
\text{BCP-CO-R} + \text{CH}3\text{MgBr} \rightarrow \text{BCP-C(OH)(CH}3\text{)-R}
$$
Subsequent reduction (e.g., NaBH₄) and oxidation (PCC or Swern conditions) yield the aldehyde.
Data Table 1 : Oxidation of BCP Alcohols to Aldehydes
| Substrate | Oxidizing Agent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| BCP-CH₂-CH(OH)-CH₃ | PCC | 78 | 95 | |
| BCP-CH₂-CH(OH)-CH₃ | TEMPO/NaClO | 82 | 97 |
Haloform Reaction of BCP Diketones
Photochemical [2+2] cycloaddition of propellane with diacetyl under flow conditions produces diketone 1,3-bis(acetyl)bicyclo[1.1.1]pentane . Selective mono-haloform reaction (e.g., using I₂/NaOH) cleaves one acetyl group to form BCP-CO-CH₃ , which is then subjected to:
- Methylation : MeMgBr addition to the ketone.
- Oxidation : TEMPO-mediated oxidation to the aldehyde.
Advantages :
Late-Stage Functionalization of BCP Boronic Esters
BCP boronic esters, synthesized via Miyaura borylation, participate in Suzuki-Miyaura couplings with aldehyde-containing partners. For instance, coupling BCP-Bpin with 2-bromo-2-methylpropanal under Pd catalysis introduces the aldehyde moiety directly.
Challenges :
- Aldehyde stability under cross-coupling conditions necessitates protecting groups (e.g., acetal).
- Moderate yields (45–65%) due to steric hindrance.
Comparative Analysis of Methodologies
Data Table 2 : Efficiency of Synthetic Routes
| Method | Steps | Overall Yield (%) | Scalability | Key Limitation |
|---|---|---|---|---|
| Radical Addition (Propellane) | 2–3 | 60–75 | High | Aldehyde protection required |
| Alcohol Oxidation | 3–4 | 50–65 | Moderate | Over-oxidation risks |
| Haloform Reaction | 4–5 | 40–55 | High | Multi-step purification |
| Suzuki Coupling | 3 | 45–65 | Low | Steric hindrance |
Mechanistic Considerations
Radical Pathway ([1.1.1]Propellane Opening)
Propellane’s central bond (67 kcal/mol strain energy) undergoes homolytic cleavage under light, generating a biradical intermediate. Alkyl iodide fragmentation provides an iodine radical, which abstracts a hydrogen from the alkyl chain, propagating the chain reaction. The resulting alkyl radical adds to propellane, forming the BCP core.
Oxidation of Alcohols
TEMPO/NaClO oxidizes primary alcohols to aldehydes via a two-electron mechanism, avoiding over-oxidation to carboxylic acids. PCC, in contrast, operates through a hydride transfer mechanism, requiring anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The bicyclo[1.1.1]pentane core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under conditions that promote nucleophilic substitution.
Major Products
Oxidation: 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid.
Reduction: 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanol.
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Functionalization
Recent advancements in synthetic methodologies have enabled the efficient production of 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal and related compounds:
- Scalable Synthesis : A light-enabled reaction between alkyl iodides and propellane has been developed, yielding bicyclo[1.1.1]pentane derivatives in high purity without the need for catalysts or initiators . This method allows for the production of over 300 functionalized bicyclo[1.1.1]pentanes suitable for medicinal chemistry applications.
- Functionalization : The compound can be further modified to introduce various functional groups, enhancing its utility as a building block in drug synthesis .
Medicinal Chemistry Applications
The applications of this compound in medicinal chemistry are noteworthy:
Bioisosteric Replacement
The compound has been employed as a nonclassical phenyl ring bioisostere in the design of potent γ-secretase inhibitors. In one study, replacing the para-substituted fluorophenyl ring with the bicyclo[1.1.1]pentane motif resulted in compounds with improved oral absorption and metabolic stability .
ADME Studies
In-depth absorption, distribution, metabolism, and excretion (ADME) investigations have shown that derivatives of this compound exhibit favorable pharmacokinetic profiles compared to traditional aromatic systems . These studies are critical for understanding how modifications impact bioavailability and efficacy.
Case Study 1: γ-Secretase Inhibitors
A notable application involved modifying a known γ-secretase inhibitor (BMS-708,163) by incorporating the bicyclo[1.1.1]pentane motif. The resulting compound demonstrated comparable enzyme inhibition with significantly enhanced solubility and permeability .
| Compound | C(max) Increase | AUC Increase | Remarks |
|---|---|---|---|
| Original (BMS-708,163) | - | - | Standard inhibitor |
| Modified Compound | 4-fold | Enhanced | Improved oral absorption |
Case Study 2: Synthesis of Functionalized Derivatives
Another study focused on synthesizing 1,2-difunctionalized bicyclo[1.1.1]pentanes that mimic ortho/meta-substituted arenes . This versatile platform allowed for the preparation of various building blocks with alcohol, amine, and carboxylic acid functionalities.
| Functional Group | Yield (%) | Application |
|---|---|---|
| Alcohol | 85 | Drug formulation |
| Amine | 78 | Targeted therapy |
| Carboxylic Acid | 90 | Prodrug development |
Mechanism of Action
The mechanism of action of 2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal is primarily related to its ability to act as a bioisostere, mimicking the properties of other functional groups such as phenyl rings. This allows it to interact with various molecular targets and pathways, potentially leading to the development of new drugs with enhanced efficacy and reduced side effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Methylpropanal (Isobutyraldehyde)
- Structure : Lacks the bicyclo[1.1.1]pentane group; simpler linear aldehyde.
- Properties :
- Reactivity : Linear structure allows easier nucleophilic addition compared to the sterically hindered bicyclo derivative.
2-{Bicyclo[1.1.1]pentan-1-yl}propanoic Acid (CAS 2102409-83-4)
- Structure: Features a bicyclo[1.1.1]pentane group attached to a propanoic acid chain.
- Properties :
- Applications: Potential use in drug design for its bioisosteric properties, replacing traditional aromatic rings to improve solubility .
Methyl (S)-3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS 2095488-04-1)
- Structure: Bicyclo group integrated into an amino acid ester framework.
- Properties: Molecular weight: 269.34 g/mol (C₁₄H₂₃NO₄) . The bicyclo moiety may enhance metabolic stability in peptide-based therapeutics.
- Synthesis : Utilizes protective groups (e.g., tert-butoxycarbonyl) to direct regioselective reactions .
2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic Acid (CAS 2731008-36-7)
- Structure : Fluorinated bicyclo compound with a phenyl substituent.
- Properties: Molecular weight: 252.26 g/mol (C₁₄H₁₄F₂O₂) .
- Applications : Fluorine substitution improves bioavailability and target binding in medicinal chemistry .
Comparative Data Table
Key Research Findings and Contrasts
- Steric Effects : The bicyclo[1.1.1]pentane group imposes significant steric hindrance, reducing reactivity in nucleophilic reactions compared to linear aldehydes like 2-methylpropanal .
- Bioactivity : Bicyclo-containing acids (e.g., CAS 2102409-83-4) show promise as bioisosteres, whereas simpler aldehydes (e.g., 2-methylpropanal) are associated with metabolic byproducts .
- Substituent Impact : Fluorination (CAS 2731008-36-7) and aromatic substitution (CAS 2731008-36-7) alter electronic properties, enhancing stability and target affinity .
Biological Activity
2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal, also known by its CAS number 125642-37-7, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a bicyclo[1.1.1]pentane moiety, which serves as a bioisostere for traditional aromatic rings, particularly in the design of pharmaceuticals.
The biological activity of this compound primarily stems from its ability to mimic the electronic and steric properties of phenyl rings while offering enhanced metabolic stability and solubility. This characteristic makes it a valuable scaffold in drug design, particularly for compounds targeting various enzymes and receptors.
Case Study: γ-Secretase Inhibition
A notable study explored the replacement of the para-substituted fluorophenyl ring in a γ-secretase inhibitor with the bicyclo[1.1.1]pentane motif. The resulting compound demonstrated equipotent enzyme inhibition compared to its predecessor but with significantly improved pharmacokinetic properties, including:
- Increased Oral Absorption : Approximately fourfold increase in C(max) and AUC values relative to the original compound.
- Enhanced Solubility : Improved aqueous solubility leading to better bioavailability .
Comparative Analysis with Other Compounds
The following table summarizes key findings comparing this compound with traditional phenyl-based compounds:
| Property | Traditional Phenyl Compound | This compound |
|---|---|---|
| Enzyme Inhibition Potency | Moderate | Equipotent |
| Oral Absorption | Low | High |
| Aqueous Solubility | Variable | High |
| Metabolic Stability | Low | High |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it may offer advantages over traditional compounds in terms of absorption and distribution within biological systems, potentially reducing the frequency of dosing required in therapeutic applications.
Synthesis and Functionalization
Recent advancements in synthetic methodologies have enabled the efficient production of bicyclo[1.1.1]pentane derivatives, including this compound, through light-enabled reactions with high yields and minimal by-products . This scalability is crucial for further research and development in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
